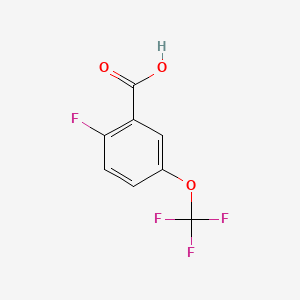

2-Fluoro-5-(trifluoromethoxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-6-2-1-4(15-8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMVUVGPLMTFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397336 | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-85-4 | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886497-85-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoro-5-(trifluoromethoxy)benzoic acid CAS number

An In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzoic acid

Abstract

This compound, identified by CAS Number 886497-85-4 , is a highly functionalized aromatic carboxylic acid that has emerged as a critical building block in advanced chemical synthesis.[1][2] Its strategic combination of a carboxylic acid handle, an ortho-fluorine atom, and a para-trifluoromethoxy group imparts a unique set of electronic and steric properties. These features are increasingly exploited by researchers in drug discovery, agrochemical development, and materials science to design next-generation molecules with enhanced stability, permeability, and binding affinity. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic rationale, detailed analytical characterization, a validated application protocol based on patent literature, and essential safety information for laboratory professionals.

Core Compound Properties and Specifications

The utility of any chemical intermediate begins with a precise understanding of its fundamental physicochemical properties. This compound is a white to off-white solid at room temperature, and its key specifications are summarized below.

| Property | Value | Source(s) |

| CAS Number | 886497-85-4 | [1][2] |

| Molecular Formula | C₈H₄F₄O₃ | [1][2] |

| Molecular Weight | 224.11 g/mol | [1][2] |

| Melting Point | 78-81 °C | [2] |

| Boiling Point | 251.9 ± 35.0 °C (Predicted) | [2] |

| Density | 1.529 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 2.89 ± 0.10 (Predicted) | [2] |

| Purity (Typical) | ≥97% | [1] |

The Scientific Rationale: Causality of Functional Groups in Molecular Design

The value of this compound is not arbitrary; it is a direct result of the deliberate placement of its three functional groups, each contributing distinct advantages, particularly in the context of medicinal chemistry.

-

Trifluoromethoxy Group (-OCF₃): This moiety is a bioisostere of groups like methoxy (-OCH₃) but with profoundly different electronic properties. It is highly lipophilic, which can significantly enhance a molecule's ability to permeate cell membranes, a critical factor for oral bioavailability in drug candidates. Furthermore, the extreme strength of the C-F bonds renders the -OCF₃ group exceptionally stable against metabolic degradation, increasing the in-vivo half-life of a drug.

-

Fluorine Atom (-F): The ortho-fluorine atom is a strong electron-withdrawing group. Its presence modulates the acidity of the carboxylic acid and influences the electronic environment of the aromatic ring. In drug design, fluorine substitution can block sites of metabolic oxidation and can form key hydrogen bonds or dipole interactions with target proteins, thereby increasing binding affinity and selectivity.

-

Carboxylic Acid Group (-COOH): This functional group serves as the primary synthetic handle for elaboration. It readily participates in robust and well-understood reactions, most notably amidation, to connect the fluorinated aromatic core to other molecular fragments.

The logical relationship between these components and their application is illustrated below.

Caption: Logical flow from functional groups to applications.

Synthesis Pathway Rationale

While this compound is commercially available, understanding its synthesis is crucial for process chemistry and impurity profiling. A plausible and industrially relevant approach involves a multi-step sequence starting from a simpler substituted toluene, as this leverages common transformations in organofluorine chemistry.

A representative pathway would be the oxidation of 2-fluoro-5-(trifluoromethoxy)toluene. This strategy is advantageous because the oxidation of a methyl group to a carboxylic acid is a well-established, high-yielding transformation, often accomplished with strong oxidizing agents like potassium permanganate (KMnO₄) or through catalytic oxidation.

Caption: Plausible synthesis route via oxidation.

Analytical Characterization: A Self-Validating System

Trustworthy characterization data is essential to verify the identity and purity of the material. The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Expected ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-8.5 ppm).

-

One signal will appear as a doublet of doublets (dd), corresponding to the proton at the C6 position, coupled to both the ortho-fluorine and the meta-proton.

-

Another signal, corresponding to the proton at the C4 position, will appear as a multiplet or doublet of doublets, showing coupling to the adjacent proton and the fluorine atom.

-

The proton at the C3 position will likely appear as a doublet, coupled to its neighboring proton.

-

A very broad singlet will be observed far downfield (>10 ppm) for the acidic proton of the carboxylic acid.

Expected ¹⁹F NMR (376 MHz, CDCl₃): Fluorine NMR is a powerful tool for fluorinated compounds due to its wide chemical shift range and high sensitivity.

-

A singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group is expected around -58 to -60 ppm.

-

A multiplet corresponding to the single aromatic fluorine atom (Ar-F ) is expected in the range of -90 to -120 ppm.

Field-Proven Application: Synthesis of a Carbazate Precursor

The practical utility of this benzoic acid is demonstrated in patent literature, where it serves as a starting material for constructing more complex molecules intended for biological screening. A Chinese patent discloses the use of this compound in an amidation reaction to form a key intermediate.[3]

Experimental Protocol: Synthesis of tert-butyl 2-(2-fluoro-5-(trifluoromethoxy)benzoyl)hydrazine-1-carboxylate

This protocol is based on the reaction disclosed in patent CN118302422A.[3] The causality for this experimental design is clear: the direct formation of an amide bond from a carboxylic acid and an amine (or in this case, a hydrazine derivative) is often inefficient and requires an activating agent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective peptide coupling reagent that converts the carboxylic acid into a reactive ester in situ, which is then readily attacked by the nucleophilic hydrazine to form the stable amide bond under mild conditions. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acidic byproducts of the reaction.

Materials:

-

This compound (1.0 eq)

-

tert-Butyl carbazate (1.2 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a stirred solution of this compound (e.g., 7.0 g, 31.23 mmol) in anhydrous THF (70 mL) under a nitrogen atmosphere, add DIPEA (16 mL, 105.25 mmol) and HATU (23.7 g, 62.46 mmol).

-

Stir the mixture at room temperature for 30 minutes to allow for the activation of the carboxylic acid.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add tert-butyl carbazate (4.95 g, 37.48 mmol) portion-wise to the cooled mixture.

-

Allow the mixture to slowly warm to room temperature and continue stirring for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, pour the reaction mixture into ice-cold water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (2 x 200 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified further by column chromatography.

Safety and Handling

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety.

-

Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat. Use in a well-ventilated area or a chemical fume hood. For weighing or transferring solid material, a dust mask (e.g., N95) may be appropriate.

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Inhalation: Move person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

References

- 2-Fluoro-5-(trifluoromethoxy)

- CN118302422A - Substituted n-cyanopyrrolidines having activity as usp30 inhibitors. (URL: )

- This compound - Echemi. (URL: )

- This compound, min 97%, 10 grams - Thomas Scientific. (URL: )

- Material Science Breakthroughs: The Role of this compound. (URL: )

Sources

A Technical Guide to the Physicochemical Properties of 2-Fluoro-5-(trifluoromethoxy)benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the essential physical and chemical properties of 2-Fluoro-5-(trifluoromethoxy)benzoic acid (CAS No. 886497-85-4), a key building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the compound's physicochemical characteristics, spectroscopic profile, solubility, and thermal stability. Where experimental data is not publicly available, scientifically grounded predictions based on closely related structural analogs are provided. This guide also outlines detailed, field-proven experimental protocols for the determination of these properties, offering insights into the causal relationships between molecular structure and macroscopic behavior, thereby empowering researchers to effectively utilize this compound in their discovery and development workflows.

Introduction: A Molecule of Interest

This compound is a substituted aromatic carboxylic acid featuring two distinct fluorine-containing moieties: a fluoro group at the 2-position and a trifluoromethoxy group at the 5-position. This unique substitution pattern imparts specific electronic and lipophilic properties that are highly sought after in drug design. The fluoro group can modulate pKa and form key hydrogen bonds, while the trifluoromethoxy (-OCF₃) group, a metabolically stable lipophilic hydrogen bond acceptor, is often used to enhance membrane permeability, improve metabolic stability, and increase binding affinity. Understanding the fundamental physical properties of this molecule is therefore a critical prerequisite for its successful application in rational drug design and materials engineering.

Physicochemical and Thermal Properties

The core physical properties of this compound are summarized in Table 1. These parameters are fundamental to predicting the compound's behavior in various experimental and physiological conditions.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source / Method |

| CAS Number | 886497-85-4 | [1] |

| Molecular Formula | C₈H₄F₄O₃ | N/A |

| Molecular Weight | 224.11 g/mol | N/A |

| Appearance | White to off-white solid | Assumed from Melting Point |

| Melting Point (Tₘ) | 78 - 81 °C | Data from Supplier[2] |

| Boiling Point | 251.9 ± 35.0 °C | Predicted[2] |

| Density | 1.529 ± 0.06 g/cm³ | Predicted[2] |

| pKa | 2.89 ± 0.10 | Predicted[2] |

| Water Solubility | Low | Qualitative, from SDS[1] |

Thermal Analysis: Melting Point and Stability

The melting point is a critical indicator of purity and solid-state stability. The reported range of 78-81 °C suggests the compound is a crystalline solid at room temperature.

While a traditional melting point apparatus provides a range, DSC offers superior accuracy and additional data. It measures the heat flow required to raise the sample temperature, revealing a sharp endothermic peak at the melting point (Tₘ). The area under this peak corresponds to the enthalpy of fusion (ΔHfus), a key thermodynamic parameter. Furthermore, the DSC thermogram can reveal other phase transitions, such as polymorphism or the onset of decomposition, which are critical for formulation and stability studies.

Protocol 1: Determination of Thermal Properties by DSC

Caption: Workflow for Thermal Analysis using DSC.

Acidity (pKa)

The predicted pKa of ~2.89 is a direct consequence of the molecular structure. The carboxylic acid group is inherently acidic. This acidity is significantly enhanced by the strong electron-withdrawing inductive effects of both the ortho-fluoro and meta-trifluoromethoxy substituents. These groups stabilize the resulting carboxylate anion, shifting the equilibrium towards dissociation and thus lowering the pKa compared to benzoic acid (pKa ≈ 4.2). This strong acidity is a critical factor in its biological activity and formulation, as it dictates the charge state of the molecule at physiological pH.

Solubility Profile

Solubility is a cornerstone of drug development, influencing everything from assay design to bioavailability.

-

Aqueous Solubility: As noted in its Safety Data Sheet, the compound has low water solubility[1]. This is expected, as the lipophilic benzene ring and the highly hydrophobic -OCF₃ group outweigh the hydrophilic character of the carboxylic acid. At a pH below its pKa, the molecule will be in its neutral, less soluble form.

-

Organic Solvent Solubility: Fluorinated benzoic acids generally exhibit good solubility in polar organic solvents. It is predicted that this compound will be soluble in solvents such as methanol, ethanol, acetone, ethyl acetate, and dimethyl sulfoxide (DMSO).

Protocol 2: Determination of Thermodynamic Solubility by Isothermal Shake-Flask Method

Caption: Isothermal Shake-Flask Method for Solubility.

Spectroscopic Profile: A Structural Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

-

¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm), which is exchangeable with D₂O. The signals for the aromatic protons will exhibit complex splitting patterns (e.g., doublet of doublets) due to coupling with each other and with the ¹⁹F nucleus.

-

¹³C NMR: The carbon spectrum will show 8 distinct signals. The carboxyl carbon will be the most downfield signal (~165-170 ppm). The six aromatic carbons will appear in the 110-160 ppm range, with their chemical shifts influenced by the attached substituents. The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range[3][4]. Two signals are expected:

-

A singlet for the three equivalent fluorine atoms of the -OCF₃ group.

-

A multiplet for the single fluorine atom at the C-2 position, split by the neighboring aromatic protons.

-

Protocol 3: Acquisition of NMR Spectra

Caption: General Workflow for NMR Sample Prep & Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule. Key expected absorption bands include:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C-O Stretch: A band in the 1210-1320 cm⁻¹ region.

-

C-F Stretches: Strong absorptions in the 1000-1400 cm⁻¹ region, characteristic of the C-F bond on the ring and the -OCF₃ group.

-

Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

Additional Considerations for Researchers

-

Hygroscopicity: While no specific data exists, carboxylic acids can be hygroscopic. This property, the tendency to absorb moisture from the air, can affect sample weight accuracy and long-term stability[5][6][7]. It is best determined using Gravimetric Sorption Analysis (GSA), which measures mass change as a function of relative humidity[5][6].

-

Crystal Structure: The solid-state packing of fluorinated benzoic acids is complex, often involving hydrogen-bonded dimers and influenced by C-H···F and F···F interactions[2][8]. The presence of different crystalline forms (polymorphs) could significantly impact solubility and stability. X-ray crystallography would be required to definitively determine the crystal structure.

-

Safety and Handling: As per the Safety Data Sheet, this compound is a skin, eye, and respiratory irritant[1].

Conclusion

This compound possesses a unique combination of physicochemical properties driven by its distinct pattern of fluorination. Its strong acidity, predicted solubility profile, and thermal characteristics make it a versatile tool for chemical synthesis. This guide provides a foundational understanding of these properties and the robust experimental methodologies required for their validation. By appreciating the causality behind these characteristics—from the electron-withdrawing nature of its substituents to its solid-state behavior—researchers can better leverage this compound to advance the frontiers of science and drug discovery.

References

- Dubey, R., Pavan, M. S., & Desiraju, G. R. (2012). Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe.

- Dubey, R., Pavan, M. S., & Desiraju, G. R. (2012). Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe.

- Lucassen, A. C. B., Zubkov, T., Shimon, L. J. W., & van der Boom, M. E. (2007). Supporting Information: Design, Synthesis and Crystal structure of a multiple Donor-Acceptor Halogen Bonded Stilbazole: Assembly of Unimolecular Interconnected Helices. The Royal Society of Chemistry.

- Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(04).

- Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics (AJP), 10(04).

-

SpectraBase. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoic acid [1H NMR] Spectrum. Retrieved from [Link]

- Betz, R., & Gerber, T. (2011). 2,4,6-Trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(2), o539.

-

Journal of Chemical & Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Generic structure of fluorinated benzoic acids. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Win-Win Chemical. (n.d.). 115029-23-7 2-Fluoro-5-Trifluoromethylbenzoic Acid. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-fluoro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

UCLA Department of Chemistry & Biochemistry. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

ResearchGate. (2014). Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]

-

NIST. (n.d.). 2-Fluoro-5-trifluoromethylbenzoic acid, pentyl ester. Retrieved from [Link]

- Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

-

ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. azom.com [azom.com]

- 5. asiapharmaceutics.info [asiapharmaceutics.info]

- 6. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 7. alfachemic.com [alfachemic.com]

- 8. Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. rsc.org [rsc.org]

2-Fluoro-5-(trifluoromethoxy)benzoic acid chemical structure

An In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzoic Acid: Properties, Synthesis, and Applications in Advanced Research

Executive Summary

This compound is a highly functionalized aromatic compound of significant interest to the scientific research community, particularly those in drug discovery and materials science. Its unique molecular architecture, featuring a carboxylic acid, a fluorine atom, and a trifluoromethoxy group, makes it a valuable and versatile building block for the synthesis of complex molecules. The strategic incorporation of fluorine and the trifluoromethoxy moiety is a well-established strategy in medicinal chemistry to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, key applications, and essential safety protocols, serving as a critical resource for researchers and drug development professionals.

Introduction & Significance

In the landscape of modern chemical synthesis, fluorinated organic molecules have carved out a crucial niche. The strategic introduction of fluorine-containing functional groups can profoundly alter the physicochemical and biological properties of a parent molecule. This compound (CAS No. 886497-85-4) is an exemplar of this principle.[1][2] This compound is not merely an intermediate; it is an enabling tool for chemists to access novel chemical space.

The true value of this molecule lies in the synergistic effect of its functional groups:

-

Trifluoromethoxy Group (-OCF3): Often considered a "super-methyl" group, it is significantly more lipophilic and metabolically stable than a simple methoxy group. Its strong electron-withdrawing nature also modulates the electronics of the aromatic ring.[3][4]

-

Fluoro Group (-F): A small, highly electronegative atom that can block metabolic P450 oxidation sites and form key hydrogen bond interactions with biological targets, thereby improving a drug candidate's pharmacokinetic profile and potency.[3]

-

Carboxylic Acid Group (-COOH): A versatile handle for a wide array of chemical transformations, most notably amide bond formation, a cornerstone of pharmaceutical synthesis.

This guide aims to consolidate the available technical information on this compound, providing a foundation of knowledge for its effective use in the laboratory.

Physicochemical & Spectroscopic Profile

The precise characterization of a chemical building block is paramount for its successful application in synthesis. The physical and spectroscopic properties of this compound are well-defined.

Chemical Structure

The structural arrangement of the functional groups on the benzene ring dictates the molecule's reactivity and properties.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Reference(s) |

| CAS Number | 886497-85-4 | [1][2] |

| Molecular Formula | C₈H₄F₄O₃ | [1][2] |

| Molecular Weight | 224.11 g/mol | [1][2] |

| Melting Point | 78-81 °C | [1] |

| Boiling Point | 251.9 ± 35.0 °C (Predicted) | [1] |

| Density | 1.529 ± 0.06 g/cm³ | [1] |

| pKa | 2.89 ± 0.10 | [1] |

| Appearance | White to light yellow crystal powder | [5] |

Spectroscopic Validation

Structural confirmation is typically achieved through a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Will show characteristic signals for the aromatic protons, with splitting patterns influenced by both fluorine atoms. The carboxylic acid proton will appear as a broad singlet.

-

¹⁹F NMR: Will display two distinct signals, one for the C2-F and another for the -OCF₃ group, providing unambiguous confirmation of the fluorine environments.

-

¹³C NMR: Will show eight distinct carbon signals, with C-F couplings providing further structural information.

-

-

Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the exact mass (224.0097) would be observed, confirming the elemental composition.

Synthesis & Mechanistic Insights

While multiple synthetic routes may exist, a common and logical approach for preparing substituted benzoic acids involves the carboxylation of an organometallic intermediate. A plausible route starting from the commercially available 1-bromo-2-fluoro-5-(trifluoromethoxy)benzene is outlined below.

Proposed Synthetic Workflow

Caption: A plausible synthetic workflow for the target compound.

Causality in Experimental Design

-

Lithium-Halogen Exchange: This is a classic and highly efficient method for generating aryllithium species. The reaction is performed at very low temperatures (-78 °C) to prevent side reactions, such as the elimination of lithium fluoride or reaction with the solvent (THF). n-Butyllithium (n-BuLi) is the reagent of choice due to its high reactivity and commercial availability.

-

Carboxylation: The generated aryllithium is a potent nucleophile and readily attacks the electrophilic carbon of carbon dioxide. Dry CO₂, either from a cylinder or as solid dry ice, is used to introduce the carboxylate group. It is crucial to use an excess of CO₂ and to maintain anhydrous conditions until the final workup to prevent quenching the aryllithium with stray protons.

-

Aqueous Acidic Workup: The initial product of carboxylation is a lithium carboxylate salt. The addition of a dilute acid (like HCl) protonates the salt to yield the final carboxylic acid product, which can then be isolated.

Core Applications in Research & Development

The utility of this compound stems from its role as a high-value building block.

-

Medicinal Chemistry & Drug Discovery: This is the primary application area. The scaffold is used in the synthesis of active pharmaceutical ingredients (APIs). The fluorine and trifluoromethoxy groups are known to enhance drug efficacy and improve pharmacokinetic profiles. For example, similar fluorinated benzoic acids are intermediates in the synthesis of anti-inflammatory, anti-cancer, and central nervous system-targeting agents.[3][6] The carboxylic acid allows for facile coupling with amines to form amides, which are present in a vast number of marketed drugs.

-

Agrochemicals: The principles that make fluorinated compounds effective in pharmaceuticals also apply to agrochemicals. This building block can be used to synthesize novel herbicides and pesticides with enhanced potency, stability, and controlled environmental persistence.[6]

-

Advanced Materials: The inherent chemical and thermal stability imparted by the fluorinated groups makes this molecule an attractive component for specialty polymers and functional materials designed for demanding industrial applications.[7]

Experimental Protocol: Synthesis via Lithiation-Carboxylation

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Disclaimer: This protocol is intended for use by trained professional chemists in a properly equipped laboratory. All necessary safety precautions must be taken.

Materials:

-

1-Bromo-2-fluoro-5-(trifluoromethoxy)benzene

-

n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO₂) or a cylinder of dry CO₂ gas

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Septa and nitrogen/argon inlet

-

Low-temperature thermometer

-

Syringes

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble the dry three-neck flask with a stir bar, thermometer, and a septum. Purge the flask with dry nitrogen or argon for 10-15 minutes.

-

Initial Solution: Under a positive pressure of inert gas, dissolve 1-bromo-2-fluoro-5-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: While maintaining the temperature at -78 °C, add n-BuLi (1.05 eq) dropwise via syringe over 20 minutes. A color change is typically observed. Stir the mixture at this temperature for 1 hour to ensure complete lithium-halogen exchange.

-

Carboxylation: Crush a generous amount of dry ice (approx. 5-10 eq) and quickly add it to the reaction mixture in portions. Alternatively, bubble dry CO₂ gas through the rapidly stirring solution for 30 minutes.

-

Warming & Quenching: Allow the reaction mixture to slowly warm to room temperature. The mixture will likely become a thick slurry.

-

Acidification: Once at room temperature, carefully add 1 M HCl solution until the pH is ~1-2. Stir until all solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash them sequentially with water and then brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using NMR, IR, and melting point analysis.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

GHS Hazard Information

| Category | Information | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | [8] |

| Signal Word | Warning | [8] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [8][9][10] |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][9][10][11] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. When handling the solid powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[8][10]

-

Ventilation: Handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[9][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][12][13]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter drains.[9][11]

Conclusion & Future Outlook

This compound stands out as a building block with high potential for innovation. Its strategically placed functional groups offer a pre-packaged solution for introducing desirable properties into new molecules. As the demand for more sophisticated and effective pharmaceuticals and agrochemicals grows, the importance of such highly functionalized intermediates will undoubtedly increase. Future research will likely focus on expanding the library of complex molecules derived from this scaffold and exploring its utility in emerging fields like organic electronics and functional polymers. The robust chemistry and valuable properties of this compound ensure its continued relevance in the landscape of advanced chemical synthesis.

References

-

[14] Win-Win Chemical. (n.d.). 2-Fluoro-5-Trifluoromethylbenzoic Acid. Retrieved from

-

[1] Echemi. (n.d.). This compound. Retrieved from

-

[15] Chemcasts. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoic acid (CAS 115029-23-7) Properties. Retrieved from

-

[2] HDH Chemicals. (n.d.). This compound, min 97%, 10 grams. Retrieved from

-

[5] ChemicalBook. (2025). 5-FLUORO-2-(TRIFLUOROMETHYL)BENZOIC ACID | 654-99-9. Retrieved from

-

[16] Chemcasts. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoic acid Properties vs Pressure | Density, Cp, Viscosity. Retrieved from _

-

[8] Sigma-Aldrich. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoic acid 98 115029-23-7. Retrieved from

-

[17] Benchchem. (2025). Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers. Retrieved from

-

[18] Chemrio. (n.d.). This compound. Retrieved from

-

[7] ChemBeq. (n.d.). This compound: Your Key to Advanced Organic Synthesis. Retrieved from

-

[9] Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from

-

[10] Australia Pacific LNG. (2016). 2-(Trifluoromethyl)benzoic acid Safety Data Sheet. Retrieved from

-

[13] Fisher Scientific. (2009). SAFETY DATA SHEET - 2-Fluoro-3-(trifluoromethyl)benzoic acid. Retrieved from

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing. Retrieved from

-

[12] Ossila. (2023). 2-Fluoro-4-(trifluoromethyl)benzoic acid Safety Data Sheet. Retrieved from

-

[11] TCI America. (n.d.). Safety Data Sheet - Benzoic Acid. Retrieved from

-

[19] Ossila. (n.d.). 2-Fluoro-5-methylbenzoic acid. Retrieved from

-

[6] PragmaMarketResearch. (2025). 2-(Trifluoromethyl)Benzoic Acid Decoded: Comprehensive Analysis and Forecasts 2025-2033. Retrieved from

-

[3] Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]. Retrieved from [Link]

-

[4] Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from

Sources

- 1. echemi.com [echemi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-FLUORO-2-(TRIFLUOROMETHYL)BENZOIC ACID | 654-99-9 [chemicalbook.com]

- 6. datainsightsmarket.com [datainsightsmarket.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-氟-5-三氟甲基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. aplng.com.au [aplng.com.au]

- 11. chemicalds.com [chemicalds.com]

- 12. downloads.ossila.com [downloads.ossila.com]

- 13. fishersci.com [fishersci.com]

- 14. 115029-23-7 2-Fluoro-5-Trifluoromethylbenzoic Acid 2-氟-5-三氟甲基苯甲酸 -Win-Win Chemical [win-winchemical.com]

- 15. chem-casts.com [chem-casts.com]

- 16. chem-casts.com [chem-casts.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. This compound | Chemrio [chemrio.com]

- 19. michlala.edu [michlala.edu]

2-Fluoro-5-(trifluoromethoxy)benzoic acid molecular weight

An In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzoic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 886497-85-4), a key fluorinated building block in modern organic synthesis. We delve into its fundamental physicochemical properties, explore the strategic rationale for its use in medicinal chemistry and material science, and present a detailed, representative protocol for its synthesis and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this compound to advance their research and development programs. The molecular weight of this compound is 224.11 g/mol .[1][2]

Part 1: Core Physicochemical Properties and Molecular Structure

This compound is a trifunctional aromatic compound featuring a carboxylic acid, a fluorine atom, and a trifluoromethoxy group. This specific arrangement of functional groups imparts a unique combination of reactivity and physicochemical properties that are highly sought after in the design of advanced molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 224.11 | [1][2] |

| Molecular Formula | C₈H₄F₄O₃ | [1][2] |

| CAS Number | 886497-85-4 | [1][2] |

| Melting Point | 78-81 °C | [1] |

| Boiling Point | 251.9 ± 35.0 °C (Predicted) | [1] |

| Density | 1.529 ± 0.06 g/cm³ | [1] |

| pKa | 2.89 ± 0.10 (Predicted) | [1] |

| Appearance | White to off-white solid | N/A (General Observation) |

| Purity (Typical) | ≥97-98% |[2][3] |

Caption: Chemical structure of this compound.

Part 2: The Strategic Importance of the Trifluoromethoxy Group in Molecular Design

The incorporation of fluorinated functional groups is a cornerstone strategy in modern drug discovery and material science. The trifluoromethoxy (-OCF₃) group, in particular, offers a powerful tool for modulating molecular properties.

-

Enhanced Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents available to chemists. Increased lipophilicity can significantly improve a molecule's ability to cross biological membranes, such as the blood-brain barrier, which is a critical factor in designing effective therapeutics. The trifluoromethoxy group generally increases lipophilicity more than the more common trifluoromethyl (-CF₃) group.[4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it highly resistant to metabolic degradation by enzymes like cytochrome P450s.[4] By strategically placing an -OCF₃ group on a molecule, chemists can block sites of metabolic vulnerability, thereby increasing the compound's half-life and bioavailability.[4][5]

-

Modulation of Electronic Properties: The -OCF₃ group is strongly electron-withdrawing, which can profoundly influence the electronic distribution within the aromatic ring. This can alter the pKa of nearby functional groups and modify interactions with biological targets, such as hydrogen bonding or π-π stacking, potentially leading to enhanced binding affinity and potency.[4]

These attributes make building blocks like this compound invaluable for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.[4]

Part 3: Synthesis and Purification

While multiple synthetic routes can be envisioned, a common and reliable strategy for preparing substituted benzoic acids involves the carboxylation of an organometallic intermediate derived from a corresponding aryl halide. The following represents a robust and scalable synthetic approach.

Causality Behind Experimental Choices: The chosen pathway starts with 1-bromo-2-fluoro-5-(trifluoromethoxy)benzene, a plausible commercially available or readily synthesized precursor. The conversion of the aryl bromide to a Grignard reagent is a classic and highly reliable method for forming a carbon-carbon bond. The subsequent reaction with carbon dioxide (dry ice) is an efficient way to install the carboxylic acid functionality. This method is often preferred over alternatives like nitrile hydrolysis for its typically cleaner reaction profile and high yields.

Caption: General workflow for utilizing the acid in drug discovery.

Its derivatives are investigated for a wide range of therapeutic areas where the unique properties of the fluorinated substituents can enhance efficacy, selectivity, and pharmacokinetic profiles.

Material Science and Agrochemicals

The stability and unique electronic nature conferred by the fluoro- and trifluoromethoxy groups make this compound an attractive building block for:

-

High-Performance Polymers: Incorporation into polymer backbones can enhance thermal stability and chemical resistance. [6]* Advanced Coatings: Used to create surfaces with improved durability and low surface energy (hydrophobicity). [6]* Agrochemicals: The same principles that apply to pharmaceuticals—enhanced stability and membrane permeability—are beneficial in the design of next-generation pesticides and herbicides. [7]

Part 6: Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

General: Handle in a well-ventilated area, preferably a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: The compound is an acidic solid. It may cause skin and eye irritation. Inhalation of dust should be avoided. Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

References

[2]American Elements. (n.d.). This compound. Retrieved from [Link]

[4]XH-Pharma. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis. Retrieved from [Link]

[8]Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]

[9]Gill, H., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(23), 8531. Retrieved from [Link]

[10]CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid. (2007). Google Patents. Retrieved from

[11]Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]

[12]Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]

[13]SpectraBase. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

[14]PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

[5]Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Retrieved from [Link]

[15]Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid - Google Patents [patents.google.com]

- 4. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. ossila.com [ossila.com]

- 9. 2-(Trifluoromethyl)benzoic acid(433-97-6) 13C NMR [m.chemicalbook.com]

- 10. 2-Fluorobenzoic acid(445-29-4) 13C NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. bipm.org [bipm.org]

- 13. This compound | Chemrio [chemrio.com]

- 14. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Synthesis of 2-Fluoro-5-(trifluoromethoxy)benzoic Acid

Section 1: Introduction and Strategic Importance

2-Fluoro-5-(trifluoromethoxy)benzoic acid (CAS No. 886497-85-4) is a highly functionalized aromatic compound that has emerged as a pivotal building block in modern chemical synthesis. Its strategic importance lies in the unique combination of three distinct functional moieties on a single benzene scaffold: a carboxylic acid, a fluorine atom, and a trifluoromethoxy group. This trifecta of functionalities makes it an exceptionally valuable intermediate for researchers, particularly in the fields of drug development, agrochemicals, and advanced materials science.[1]

The incorporation of fluorine-containing groups is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[2] The trifluoromethoxy (-OCF3) group, in particular, is increasingly utilized as a bioisostere for other groups to modulate electronic properties and improve pharmacokinetic profiles.[2] Similarly, in material science, the presence of fluorinated substituents can impart desirable characteristics such as enhanced thermal stability, chemical resistance, and specific dielectric properties to polymers and coatings.[3] This guide provides an in-depth exploration of the primary and alternative synthetic pathways to this versatile compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters.

Section 2: Retrosynthetic Analysis

A logical retrosynthetic approach to this compound identifies two primary strategic disconnections. The most direct and convergent strategy involves the formation of the C-C bond between the aromatic ring and the carboxyl group. This disconnection points to an organometallic intermediate, which can be generated from a suitably substituted precursor and then carboxylated.

A second, more linear approach involves the transformation of a pre-existing functional group on the ring into the desired carboxylic acid. This could involve the hydrolysis of a nitrile, which in turn can be installed via a Sandmeyer reaction from an aniline precursor.

The primary pathway, via Directed ortho-Metalation (DoM), is generally preferred for its efficiency and is the main focus of this guide.

Section 3: Primary Synthesis Pathway: Directed ortho-Metalation (DoM)

The most robust and widely employed route for the synthesis of this compound relies on the principle of Directed ortho-Metalation (DoM). This powerful technique allows for the regioselective deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG), followed by quenching with an electrophile.[4][5] In this case, the fluorine atom acts as the primary DMG, guiding the deprotonation to the C2 position.

3.1: Synthesis of Key Intermediate: 1-Fluoro-4-(trifluoromethoxy)benzene

The successful execution of the DoM strategy is contingent on the availability of the key starting material, 1-Fluoro-4-(trifluoromethoxy)benzene. This intermediate can be synthesized efficiently from commercially available precursors. A common method begins with p-fluorophenol.[6]

Diagram 1: Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene

Caption: Synthesis of the key intermediate via deprotonation and trifluoromethoxylation.

Experimental Protocol: Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene [6]

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with p-fluorophenol and a polar aprotic solvent such as dimethylformamide (DMF).

-

Deprotonation: The solution is cooled to 0°C in an ice bath. A base, such as potassium hydroxide, is added portion-wise, maintaining the temperature below 10°C. The mixture is stirred for 30 minutes to ensure complete formation of the phenate anion.

-

Trifluoromethoxylation: A trifluoromethylating agent, such as trifluoromethylsulfonic anhydride (TFMS), is added dropwise via the dropping funnel, ensuring the reaction temperature is maintained between 0°C and room temperature.

-

Workup: After the reaction is complete (monitored by TLC or GC-MS), the mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by fractional distillation to yield pure 1-Fluoro-4-(trifluoromethoxy)benzene.

3.2: Ortho-Lithiation and Carboxylation

With the key intermediate in hand, the crucial C-H activation and carboxylation step can be performed. The fluorine atom at C1 directs the lithiation to the C2 position. The strong electron-withdrawing nature of both the F and OCF3 groups increases the acidity of the aromatic protons, facilitating deprotonation.

Diagram 2: Directed ortho-Metalation and Carboxylation Pathway

Caption: The core synthetic transformation via ortho-lithiation and carboxylation.

Experimental Protocol: Ortho-Lithiation and Carboxylation

-

Setup: A flame-dried, three-necked round-bottom flask is assembled with a magnetic stirrer, a low-temperature thermometer, a rubber septum, and a nitrogen inlet. The flask is charged with 1-Fluoro-4-(trifluoromethoxy)benzene and anhydrous tetrahydrofuran (THF).

-

Cooling: The solution is cooled to -78°C using a dry ice/acetone bath. It is crucial to maintain this temperature to prevent side reactions and decomposition of the organolithium intermediate.[7]

-

Lithiation: An organolithium base, typically n-butyllithium (n-BuLi) in hexanes, is added dropwise via syringe over 30 minutes. The solution is then stirred at -78°C for 1-2 hours to ensure complete deprotonation. The progress of the lithiation can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR.

-

Carboxylation: The reaction is quenched by the addition of an excess of crushed, high-purity solid carbon dioxide (dry ice).[8][9] The dry ice should be added in solid pieces to the cold solution, or the solution can be transferred via cannula onto a flask containing a slurry of dry ice in THF.

-

Workup: The mixture is allowed to slowly warm to room temperature. An aqueous acid solution (e.g., 1 M HCl) is then added to protonate the lithium carboxylate salt.[9]

-

Extraction: The aqueous layer is extracted several times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a crystalline solid.

| Parameter | Condition/Reagent | Rationale |

| Solvent | Anhydrous THF | Aprotic, polar solvent that solubilizes the aryllithium intermediate. Must be rigorously dry. |

| Base | n-Butyllithium (n-BuLi) | Strong, non-nucleophilic base capable of deprotonating the aromatic C-H bond. |

| Temperature | -78 °C | Critical for the stability of the aryllithium intermediate and to prevent undesired side reactions or rearrangement.[7] |

| Electrophile | CO₂ (solid) | Readily available, efficient C1 electrophile for carboxylation.[8][10] |

| Atmosphere | Inert (Nitrogen/Argon) | Organolithium reagents are pyrophoric and react with oxygen and moisture. |

Section 4: Alternative Synthesis Pathway: A Sandmeyer-Based Approach

An alternative, albeit more linear, route to the target molecule can be envisioned starting from an aniline precursor, utilizing the classic Sandmeyer reaction. This pathway involves the conversion of an amino group into a diazonium salt, which is then displaced by a cyano group. Subsequent hydrolysis of the resulting nitrile yields the desired carboxylic acid.[11][12]

This route is dependent on the availability of 2-fluoro-5-(trifluoromethoxy)aniline . This precursor can be prepared via a two-step sequence from 1-fluoro-4-(trifluoromethoxy)benzene involving nitration followed by reduction of the nitro group.

Diagram 3: Sandmeyer Reaction and Hydrolysis Pathway

Caption: An alternative multi-step synthesis via a Sandmeyer reaction intermediate.

Conceptual Protocol: Sandmeyer-Based Synthesis

-

Diazotization: The starting aniline is dissolved in aqueous acid (e.g., HCl) and cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) in water is added slowly, maintaining the low temperature to form the unstable diazonium salt.[13]

-

Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN).[11] The reaction is typically warmed gently to drive the displacement of the diazonium group with the cyanide nucleophile, liberating nitrogen gas.

-

Nitrile Hydrolysis: The resulting benzonitrile intermediate is isolated and then subjected to vigorous hydrolysis. This is typically achieved by heating under reflux with a strong acid (e.g., 50-70% sulfuric acid) or a strong base (e.g., NaOH) followed by acidic workup.[14]

While viable, this route involves more synthetic steps and the handling of highly toxic cyanide reagents. Its primary advantage would be in situations where the aniline precursor is more readily available or less expensive than the 1-fluoro-4-(trifluoromethoxy)benzene required for the DoM route.

Section 5: Conclusion

The synthesis of this compound is most efficiently accomplished via a Directed ortho-Metalation strategy. This pathway is highly convergent, leveraging the directing ability of the fluorine atom to achieve regioselective C-H activation and subsequent carboxylation of the readily accessible intermediate, 1-Fluoro-4-(trifluoromethoxy)benzene. Careful control of reaction parameters, especially temperature and atmospheric conditions, is paramount for success. An alternative Sandmeyer-based route offers a viable, though more lengthy, option. The choice of synthetic pathway will ultimately depend on factors such as starting material availability, scale, and safety considerations. The continued demand for this versatile building block in high-value applications underscores the importance of robust and scalable synthetic methodologies.

Section 6: References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization. Available at:

-

Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reaction with Organometallic Reagents. Available at:

-

Mathew, J. et al. (2020). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. Organometallics, ACS Publications. Available at:

-

University of Missouri System. (2020). Carboxylation of organometallic reagents with carbon dioxide. Organic Chemistry ii. Available at:

-

Benchchem. (2025). Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers. Available at:

-

Wikipedia. (n.d.). Sandmeyer reaction. Available at:

-

Shaheen, A. et al. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available at:

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at:

-

Vertex AI Search. (n.d.). This compound: Your Key to Advanced Organic Synthesis. Available at:

-

Beier, P. et al. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. BJOC. Available at:

-

The Organic Chemistry Tutor. (2025). Reaction of Carboxylic Acids with Organometallic Compounds. YouTube. Available at:

-

JoVE. (2025). Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. Available at:

-

Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Available at:

-

Khan Academy. (n.d.). Sandmeyer reaction (video). Available at:

-

Vertex AI Search. (n.d.). Material Science Breakthroughs: The Role of this compound. Available at:

-

ResearchGate. (n.d.). Directed ortho lithiation general mechanism. Available at:

-

Jacques Mortier - Unblog.fr. (n.d.). 07- DIRECTED ORTHO METALATION. Available at:

-

PMC - NIH. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Available at:

-

Journal of the American Chemical Society. (n.d.). Mechanistic evidence for ortho-directed lithiations from one- and two-dimensional NMR spectroscopy and MNDO calculations. Available at:

-

chemistryworkshopjr. (n.d.). Named Reactions Of Haloalkanes and haloarenes 1)Finkelstein Reaction This reaction used for the preparation of iodoalkenes from. Available at:

-

UCLA Chemistry. (n.d.). Directed (ortho) Metallation. Available at:

Sources

- 1. nbinno.com [nbinno.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. nbinno.com [nbinno.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]

- 6. nbinno.com [nbinno.com]

- 7. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carboxylation of organometallic reagents with carbon dioxide [almerja.net]

- 9. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Khan Academy [khanacademy.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Solubility of 2-Fluoro-5-(trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-5-(trifluoromethoxy)benzoic acid (CAS 886497-85-4), a key intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and high-performance materials.[1][2] Given the absence of publicly available quantitative solubility data for this compound, this document furnishes the theoretical framework and detailed experimental protocols necessary for researchers to determine its solubility profile accurately.

Physicochemical Profile and Predicted Solubility Behavior

Understanding the physicochemical properties of a compound is fundamental to predicting its solubility. This compound is a solid at room temperature with a melting point ranging from 78-81°C.[3][4] Its structure, featuring a carboxylic acid group, a fluorine atom, and a trifluoromethoxy group, dictates its interactions with various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 886497-85-4 | |

| Molecular Formula | C₈H₄F₄O₃ | |

| Molecular Weight | 224.11 g/mol | |

| Melting Point | 78-81 °C | |

| Boiling Point (Predicted) | 251.9 ± 35.0 °C | |

| pKa (Predicted) | 2.89 ± 0.10 | |

| Appearance | White to light yellow crystal powder |

Based on the principle of "like dissolves like," we can predict the general solubility behavior of this compound. The polar carboxylic acid group suggests potential solubility in polar solvents, while the fluorinated aromatic ring introduces a degree of lipophilicity.

-

Polar Protic Solvents (e.g., water, ethanol, methanol): The carboxylic acid group can form hydrogen bonds with these solvents. However, the hydrophobic nature of the trifluoromethoxy- and fluoro-substituted benzene ring will limit aqueous solubility. A safety data sheet for a similar compound, 2-Fluoro-5-(trifluoromethyl)benzoic acid, notes its low water solubility. Solubility is expected to be higher in alcohols compared to water.

-

Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents can accept hydrogen bonds from the carboxylic acid and are generally good solvents for a wide range of organic compounds.[5] High solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): Due to the polar carboxylic acid group, low solubility is expected in nonpolar solvents.

The Critical Role of pH in Aqueous Solubility

For ionizable compounds like this compound, pH is a critical determinant of aqueous solubility. As a carboxylic acid, its solubility in aqueous media will increase significantly as the pH rises above its pKa. At a pH below the pKa, the compound will exist predominantly in its neutral, less soluble form. Conversely, at a pH above the pKa, it will be in its ionized (carboxylate) form, which is more water-soluble.

Caption: Relationship between pH and the solubility of a carboxylic acid.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It is a critical parameter in drug development.[6][7] The shake-flask method is the gold standard for determining thermodynamic solubility.[8]

Isothermal Shake-Flask Gravimetric Method

This protocol provides a robust and self-validating system for determining the equilibrium solubility of this compound.

Materials:

-

This compound (purity ≥98%)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Constant temperature water bath or incubator

-

Vials with screw caps

-

Syringe filters (0.22 µm)

-

HPLC system with a UV detector

Protocol Steps:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials and place them in a constant temperature bath (e.g., 25°C and 37°C) with agitation for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Equilibration and Sampling:

-

After the initial equilibration period, cease agitation and allow the vials to stand in the constant temperature bath for at least 24 hours to allow undissolved solids to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial.

-

-

Quantification via HPLC:

-

Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.[9]

-

Inject the filtered sample solutions into the HPLC and determine their concentrations using the calibration curve.

-

-

Validation and Data Integrity:

-

Equilibrium Confirmation: Analyze samples taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the concentration no longer changes over time.

-

Method Validation: The HPLC method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity to ensure reliable results.[10][11][12]

-

Caption: Experimental workflow for thermodynamic solubility determination.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility, especially in early drug discovery.[6][13]

-

Kinetic Solubility: Often measured in high-throughput screening, this is the concentration at which a compound, initially dissolved in a strong organic solvent like DMSO, precipitates when diluted into an aqueous buffer.[14] These values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[7]

-

Thermodynamic Solubility: Represents the true equilibrium solubility and is more relevant for later-stage development and formulation.[3][15]

Conclusion

References

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Chemcasts. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoic acid (CAS 115029-23-7) Properties. [Link]

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

-

ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing. [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

Solubility of Things. (n.d.). Validation of Analytical Methods. [Link]

Sources

- 1. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioassaysys.com [bioassaysys.com]

- 3. enamine.net [enamine.net]

- 4. echemi.com [echemi.com]

- 5. chem-casts.com [chem-casts.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. intuitionlabs.ai [intuitionlabs.ai]

- 12. database.ich.org [database.ich.org]

- 13. researchgate.net [researchgate.net]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

A Comprehensive Spectroscopic Guide to 2-Fluoro-5-(trifluoromethoxy)benzoic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

2-Fluoro-5-(trifluoromethoxy)benzoic acid, with the CAS Number 886497-85-4, is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science.[1][2][3][4] Its unique substitution pattern, featuring a fluorine atom and a trifluoromethoxy group on the benzoic acid core, imparts distinct physicochemical properties that are sought after in the design of novel pharmaceuticals and advanced materials. The fluorine atom can enhance metabolic stability and binding affinity, while the trifluoromethoxy group offers a lipophilic and metabolically stable alternative to a trifluoromethyl group.[4]

A thorough understanding of the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental spectroscopic principles and comparative data from structurally related compounds.

Molecular Structure and Key Features

The structure of this compound is foundational to understanding its spectral output. The molecule consists of a benzene ring substituted with a carboxylic acid group, a fluorine atom at the ortho position (C2), and a trifluoromethoxy group at the meta position relative to the fluorine (C5).

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; "C1" [pos="0,0!", label="C"]; "C2" [pos="1.5,0!", label="C"]; "C3" [pos="2.25,-1.3!", label="C"]; "C4" [pos="1.5,-2.6!", label="C"]; "C5" [pos="0,-2.6!", label="C"]; "C6" [pos="-0.75,-1.3!", label="C"]; "C7" [pos="-1.5,0!", label="C"]; "O1" [pos="-2.25,1.3!", label="O"]; "O2" [pos="-2.25,-1.3!", label="O"]; "H1" [pos="-3,-1.3!", label="H"]; "F1" [pos="2.25,1.3!", label="F"]; "O3" [pos="-0.75,-3.9!", label="O"]; "C8" [pos="0,-5.2!", label="C"]; "F2" [pos="-0.75,-6.5!", label="F"]; "F3" [pos="0.75,-6.5!", label="F"]; "F4" [pos="0,-3.9!", label="F"]; "H2" [pos="3.25,-1.3!", label="H"]; "H3" [pos="2.25,-3.9!", label="H"]; "H4" [pos="-1.75,-1.3!", label="H"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1; C7 -- O2; O2 -- H1; C2 -- F1; C5 -- O3; O3 -- C8; C8 -- F2; C8 -- F3; C8 -- F4; C3 -- H2; C4 -- H3; C6 -- H4; } Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are particularly informative.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR data.

-

Sample Weighing: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) or acetone-d₆ are common choices for nonpolar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the liquid column height is between 4 and 5 cm.

-

Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent magnetic field inhomogeneities.

-

Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.

dot digraph "nmr_workflow" { graph [rankdir="LR"]; node [shape="box", style="rounded", fontname="Helvetica", fontsize="10", fillcolor="#F1F3F4", style="filled"]; edge [fontname="Helvetica", fontsize="10"];

subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#F1F3F4"; "weigh" [label="Weigh Sample\n(5-50 mg)"]; "dissolve" [label="Dissolve in\nDeuterated Solvent"]; "transfer" [label="Transfer to\nNMR Tube"]; "weigh" -> "dissolve" -> "transfer"; }

subgraph "cluster_acq" { label="Data Acquisition"; bgcolor="#F1F3F4"; "insert" [label="Insert Sample\ninto Spectrometer"]; "lock_shim" [label="Lock and Shim"]; "acquire" [label="Acquire Spectra\n(¹H, ¹³C, ¹⁹F)"]; "insert" -> "lock_shim" -> "acquire"; }

subgraph "cluster_proc" { label="Data Processing"; bgcolor="#F1F3F4"; "process" [label="Fourier Transform\n& Phase Correction"]; "analyze" [label="Analyze Spectra"]; "process" -> "analyze"; }

"transfer" -> "insert" [lhead="cluster_acq"]; "acquire" -> "process" [lhead="cluster_proc"]; } Caption: General workflow for NMR analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum will show signals for the three aromatic protons and the carboxylic acid proton. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the fluorine, trifluoromethoxy, and carboxylic acid groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10-12 | br s | - | COOH |